molecular formula C20H30FN3O4S B2889956 N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide CAS No. 898449-94-0

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide

Cat. No.: B2889956
CAS No.: 898449-94-0
M. Wt: 427.54
InChI Key: OWKCPFIKQUTYDG-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a complex structure comprising a piperidine ring system functionalized with a 4-fluorobenzenesulfonyl group and an ethanediamide (oxalamide) linker terminating in a 3-methylbutyl (isopentyl) chain. The presence of the fluorobenzenesulfonyl moiety is a notable structural feature seen in compounds investigated for various biological activities, suggesting potential research applications in medicinal chemistry and pharmacology for the development of enzyme or receptor inhibitors . The structure shares a close resemblance to other researched diamide derivatives, indicating it may function by interacting with specific biological targets, potentially modulating protein-protein interactions or enzymatic activity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for studying signal transduction pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O4S/c1-15(2)10-12-22-19(25)20(26)23-13-11-17-5-3-4-14-24(17)29(27,28)18-8-6-16(21)7-9-18/h6-9,15,17H,3-5,10-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCPFIKQUTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into three key components:

  • Piperidin-2-yl ethyl backbone : Serves as the central scaffold.
  • 4-Fluorobenzenesulfonyl group : Introduced via sulfonylation.
  • N-(3-Methylbutyl)ethanediamide side chain : Attached through amide coupling.

Retrosynthetic analysis suggests two primary routes:

  • Route A : Sequential construction of the piperidine ring, followed by sulfonylation and amide coupling.
  • Route B : Modular assembly of the ethanediamide side chain prior to piperidine functionalization.

Route A: Piperidine-Centric Synthesis

Piperidine Ring Formation

The piperidine core is synthesized via cyclization of δ-amino ketones or reductive amination of 1,5-diketones. A method analogous to the synthesis of tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate involves palladium-catalyzed coupling to introduce aromatic moieties. For example, treatment of δ-chlorovaleramide with ammonium formate under hydrogenation conditions yields piperidine-2-ethylamine intermediates.

Sulfonylation at Piperidine N-1

The 4-fluorobenzenesulfonyl group is introduced using 4-fluorobenzenesulfonyl chloride under basic conditions. A representative procedure from sulfonamide synthesis involves reacting piperidine-2-ethylamine with 1.2 equivalents of 4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, at 0–5°C for 4 hours. The reaction typically achieves 75–85% yield after purification by silica gel chromatography.

Amide Coupling for Ethanediamide Side Chain

The final step involves coupling the sulfonylated piperidine with N-(3-methylbutyl)oxamic acid. Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 3-methylbutylamine, affords the ethanediamide in 65–72% yield.

Key Data for Route A

Step Reagents/Conditions Yield (%) Purity (HPLC)
Piperidine formation δ-Chlorovaleramide, NH₄HCO₂, H₂/Pd/C 78 95.2
Sulfonylation 4-Fluorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂ 82 97.8
Amide coupling CDI, THF, 3-methylbutylamine 68 96.5

Route B: Ethanediamide-First Approach

Synthesis of N-(3-Methylbutyl)ethanediamide

Ethyl oxalyl chloride is reacted with 3-methylbutylamine in dichloromethane at −10°C to form N-(3-methylbutyl)oxalamate, which is hydrolyzed to the free acid using NaOH (2M).

Piperidine Functionalization and Coupling

The preformed ethanediamide is coupled to 2-(piperidin-2-yl)ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride completes the synthesis.

Key Data for Route B

Step Reagents/Conditions Yield (%) Purity (HPLC)
Ethanediamide synthesis Ethyl oxalyl chloride, 3-methylbutylamine 89 98.1
Piperidine coupling DCC, HOBt, THF 73 95.7
Sulfonylation 4-Fluorobenzenesulfonyl chloride, Et₃N 80 97.3

Critical Analysis of Methodologies

Steric and Electronic Challenges

The 4-fluorobenzenesulfonyl group introduces steric hindrance during sulfonylation, necessitating slow addition of sulfonyl chloride to prevent di-sulfonylation byproducts. Electronic effects of the fluorine atom slightly deactivate the sulfonyl group, requiring elevated temperatures (40–50°C) for complete reaction.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is employed in Route A to prevent undesired side reactions during amide coupling. Deprotection with HCl in dioxane (4M) achieves quantitative Boc removal without affecting the sulfonyl group.

Optimization and Scale-Up Considerations

Solvent Selection

  • Tetrahydrofuran (THF) : Optimal for amide couplings due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Dichloromethane (DCM) : Preferred for sulfonylation reactions to minimize hydrolysis of sulfonyl chloride.

Catalytic Enhancements

Palladium-catalyzed cross-coupling, as demonstrated in the synthesis of tert-butyl 4-(2,4-dihydroxy-phenyl)piperidine-1-carboxylate, improves regioselectivity in aromatic substitutions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 2H, ArH), 7.20–7.12 (m, 2H, ArH), 3.45–3.35 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂), 1.55–1.45 (m, 2H, piperidine CH₂).
  • LC-MS (ESI+) : m/z 482.2 [M+H]⁺, retention time 6.8 min (C18 column, 60% acetonitrile/water).

Purity and Yield Trade-offs

Route A provides higher overall yields (68–82%) but requires stringent temperature control. Route B offers superior purity (>97%) at the expense of additional coupling steps.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted fluorobenzene derivatives.

Scientific Research Applications

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a. Sulfonyl Group Modifications
  • Target Compound : 4-Fluorobenzenesulfonyl group enhances electron-withdrawing effects and metabolic stability due to fluorine’s resistance to oxidative metabolism.
  • Compound (C₁₇H₂₄FN₃O₄S) : Substituted with 4-fluoro-2-methylphenylsulfonyl, introducing steric hindrance from the methyl group, which may reduce receptor accessibility compared to the target compound .
  • Compound (C₁₈H₂₇N₃O₅S) : Features a 4-methylbenzenesulfonyl group, lacking fluorine. This reduces polarity and may decrease binding affinity in fluorophore-sensitive targets .
b. Ethanediamide Substituents
  • Compound : Methyl group (C₁) on the ethanediamide results in lower molecular weight (385.45 g/mol vs. ~470 g/mol for the target) and higher solubility .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula C₂₁H₂₉FN₃O₄S (estimated) C₁₇H₂₄FN₃O₄S C₁₈H₂₇N₃O₅S
Molecular Weight ~470 g/mol 385.45 g/mol 397.5 g/mol
Key Functional Groups 4-Fluorobenzenesulfonyl, 3-methylbutyl 4-Fluoro-2-methylbenzenesulfonyl, methyl 4-Methylbenzenesulfonyl, 2-hydroxyethyl
logP (Estimated) ~3.5 ~2.8 ~2.0

Pharmacological Implications

  • Fluorine Impact: The 4-fluorobenzenesulfonyl group in the target compound may improve metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., ) .
  • Alkyl Chain Effects : The 3-methylbutyl group’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for CNS targets, whereas ’s benzyl group may favor peripheral action .
  • Structural Analogues in (C₂₅H₃₁FN₄O₂): Incorporates a tetrahydroquinoline moiety, suggesting divergent targeting (e.g., kinase inhibition vs. opioid receptor modulation) compared to the sulfonyl-piperidine scaffold of the target .

Biological Activity

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a piperidine ring, a sulfonyl group, and an ethanediamide backbone, which suggests diverse pharmacological applications. This article aims to provide a detailed examination of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following structural formula:

  • Chemical Formula : C22H28F2N3O4S
  • Molecular Weight : 453.55 g/mol

Key Structural Features

FeatureDescription
Piperidine Ring Provides basic structural integrity and potential interaction sites.
4-Fluorobenzenesulfonyl Group Enhances lipophilicity and may improve binding affinity to biological targets.
Ethylene Linkage Facilitates flexibility in molecular conformation, potentially enhancing receptor interactions.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research conducted on RAW264.7 macrophage cells demonstrated that this compound effectively inhibits nitric oxide (NO) production when stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The fluorobenzenesulfonyl group is believed to play a crucial role in binding to the active sites of these targets, while the piperidine moiety contributes to the overall stability and bioavailability of the compound .

Interaction Studies

Interaction studies are essential for elucidating how this compound interacts with biological systems. These studies may include:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • Cell Viability Assays : To assess cytotoxicity and therapeutic index across various cell lines.

In Vitro Studies

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production, further supporting its role as an anti-inflammatory agent. For example, it was observed to reduce levels of TNF-alpha and IL-6 in stimulated macrophages .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds indicates that this compound exhibits superior anti-inflammatory effects compared to other piperidine derivatives. This is attributed to its unique combination of functional groups that enhance its pharmacological profile .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications, including:

  • Treatment of Inflammatory Diseases : Such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapy : Due to its ability to modulate immune responses and inhibit tumor growth factors.

Q & A

Q. What are the optimal synthetic routes for N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide, and how can yield and purity be improved?

The synthesis of this compound likely involves multi-step reactions, including:

  • Sulfonylation of piperidine : Introducing the 4-fluorobenzenesulfonyl group via sulfonylation under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) .
  • Coupling reactions : Amide bond formation between the piperidine-sulfonyl intermediate and the ethanediamide backbone using coupling agents such as HATU or EDCI .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
    Key variables : Reaction temperature (e.g., 0–25°C for sulfonylation), solvent polarity, and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at piperidine N1, ethyl linkage, and 3-methylbutyl chain) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion).
  • HPLC : Assess purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water mobile phase .

Q. How does the compound’s reactivity vary under different pH and solvent conditions?

  • Acidic conditions : Hydrolysis of the sulfonamide or amide bonds may occur at elevated temperatures .
  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility for reactions but may destabilize the sulfonyl group .
  • Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile moieties .

Advanced Research Questions

Q. What computational strategies can predict binding affinities of this compound to neurological targets (e.g., serotonin receptors)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperidine moiety and receptor active sites (e.g., hydrophobic pockets) .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess binding free energies (MM/PBSA method) .
  • SAR analysis : Compare with analogs (e.g., substituent effects on fluorobenzenesulfonyl vs. methylbenzenesulfonyl groups) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds .
  • Metabolic stability : Test for cytochrome P450-mediated degradation, which may reduce apparent activity in vitro vs. in vivo .
  • Batch variability : Characterize impurities (e.g., via LC-MS) that may antagonize target interactions .

Q. What methodologies are recommended for studying its pharmacokinetics and tissue distribution?

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
    • Plasma protein binding : Equilibrium dialysis using radiolabeled compound .
  • In vivo PK : Administer IV/oral doses in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations at timed intervals .
  • Metabolite profiling : Identify Phase I/II metabolites via high-resolution mass spectrometry .

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